![molecular formula C13H11NO2S2 B3018499 3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one CAS No. 462069-48-3](/img/structure/B3018499.png)
3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5a,6,11b-tetrahydro-2H,5H-chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one” is a chemical compound with the molecular formula C13H11NO2S2 . It is available for purchase with CAS No. 462069-48-3.
Synthesis Analysis
The compound can be synthesized via a tandem acylation-hetero-Diels–Alder reaction of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones with citraconic acid and its anhydride . The yields of this synthesis process are reported to be between 63–72% .Molecular Structure Analysis
The molecular structure of this compound includes a chromeno[4’,3’:4,5]thiopyrano[2,3-d][1,3]thiazol-2-one core . The average mass of the molecule is 277.362 Da and the mono-isotopic mass is 277.023132 Da .Chemical Reactions Analysis
The compound can be functionalized at the nitrogen in position 3 via reactions of alkylation, cyanoethylation, and acylation .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- This compound is synthesized via a domino-Knoevenagel–hetero-Diels–Alder reaction, with yields of 60–80%. The reaction involves 4-thioxo-1,3-thiazolidin-2-one with various aldehydes and is base-catalyzed. It allows for stereo- and regioselective cycloaddition (Matiychuk et al., 2008).
- Another synthesis method involves tandem hetero-Diels-Alder-hemiacetal reactions of 5-(2-hydroxybenzylidene)-4-thioxo-2-thiazolidinones and α,β-unsaturated aldehydes, confirming the stereochemistry through NMR spectra and X-ray diffraction analysis (Lozynskyi et al., 2017).
Potential Anticancer Applications
- The compound has been modified for potential anticancer applications. For example, its derivatives showed activity against various cancer cell lines including leukemia, lung cancer, and breast cancer. One derivative, in particular, displayed GI50 values in the range of 0.37–0.67 μM across these cell lines (Kryshchyshyn et al., 2012).
Antiviral Properties
- Certain derivatives of this compound exhibited significant antiviral activity, particularly against Influenza Virus Types A H3N2 and H5N1. This indicates potential for the compound in the development of new antiviral agents (Zelisko, 2016).
Antioxidant and Anti-inflammatory Activities
- A research study investigated the antioxidant and anti-inflammatory activities of a series of thiopyrano[2,3-d]thiazoles, indicating that certain derivatives have pronounced anti-inflammatory and antioxidant effects. This suggests a potential role in pharmaceutical applications targeting inflammation and oxidative stress (Lozynskyi et al., 2015).
Green Synthesis and Antibacterial Activity
- A green synthesis method using lemon juice was developed for new thiopyrano[2,3-d][1,3]thiazoles. This method not only provides an eco-friendly approach to synthesis but also led to compounds with potential antibacterial activity, paving the way for future antimicrobial agents (Metwally et al., 2018).
Mecanismo De Acción
Direcciones Futuras
The compound has shown potential as an anticancer agent, with significant influence on leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, prostate cancer, and breast cancer subpanel cell lines . This suggests that future research could focus on further exploring its anticancer properties and potential therapeutic applications.
Propiedades
IUPAC Name |
8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S2/c15-13-14-12-11(18-13)10-7(6-17-12)5-16-9-4-2-1-3-8(9)10/h1-4,7,10H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZXUICHTVTLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


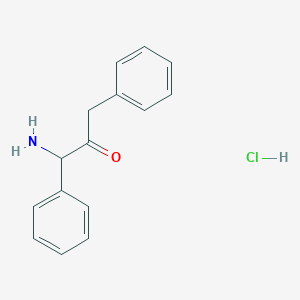
![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3018424.png)

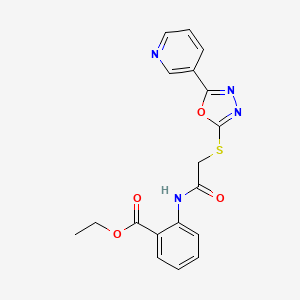

![N-(4-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3018430.png)

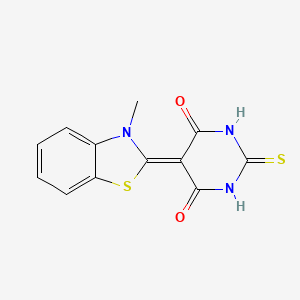
![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B3018434.png)
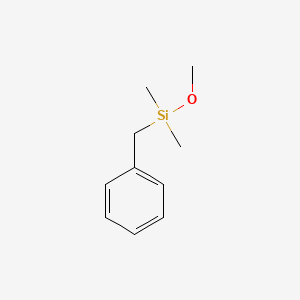
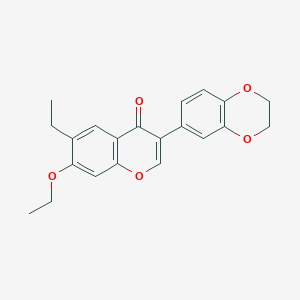

![6-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018439.png)